N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

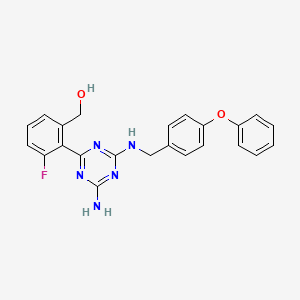

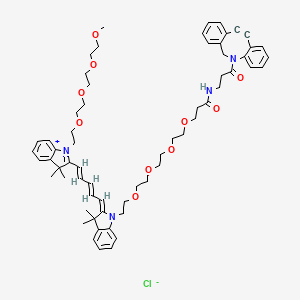

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a Cy5 labeled fluorescent PEG derivative containing a DBCO group which reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst. DBCO-activated fluorescein dye will be an ideal alternative to copper intolerant applications. The hydrophilic PEG spacer increases solubility in aqueous media.

科学的研究の応用

Cartilage Tissue Engineering

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 has been utilized in the development of in situ cross-linkable hyaluronic acid hydrogels through copper-free click chemistry, showing promise in cartilage tissue engineering. These hydrogels demonstrate potential as injectable scaffolds, supporting cell survival and aiding in cartilage regeneration (Han et al., 2018).

Radiopharmaceutical Development

This compound has been employed in the synthesis of new cross-bridged cyclam chelators for copper-based radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Zeng et al., 2014).

Tissue Engineering Scaffold Cellularization

A bio-orthogonal reaction-based strategy using N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 has been applied to achieve in situ cellularization of tissue engineering scaffolds. This method significantly enhances the specific capture efficiency and survival rate of cells, demonstrating its utility in tissue engineering and regenerative medicine (Mao et al., 2019).

Enhancing Drug Delivery

The compound's PEGylation aspects have been explored for improving drug delivery systems. For instance, PEGylation of Cyanovirin-N (CV-N), an inhibitor of human immunodeficiency virus, was investigated to enhance its therapeutic potential, demonstrating the compound’s role in enhancing the efficacy and stability of therapeutic agents (Zappe et al., 2008).

Stabilization of DNA Nanostructures

Its application in stabilizing DNA nanostructures against denaturation and degradation has been demonstrated, showing its potential in therapeutics and diagnostics involving DNA nanostructures (Ponnuswamy et al., 2017).

Bio-orthogonal Imaging and Free Radical Scavenging

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is used in bio-orthogonal imaging approaches to detect and scavenge free radicals in intracellular membranes, contributing to the understanding of oxidative stress and its associated diseases (Headley et al., 2019).

Nitrogen Doping in Material Science

It has been involved in the nitrogen doping of graphene oxide for enhanced electrocatalysis, highlighting its utility in material science and engineering (Wang et al., 2018).

Programmable Synthesis in Nanoparticles

The compound's role in programmed synthesis using stimuli-responsive DNAzyme-modified nanoparticles is significant, illustrating its application in the controlled release of therapeutic agents (Balogh et al., 2015).

特性

製品名 |

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |

|---|---|

分子式 |

C63H79ClN4O10 |

分子量 |

1087.79 |

IUPAC名 |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |

InChIキー |

RDGUSQKZQVKRJY-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)